Nornidulin
Overview
Description
Synthesis Analysis
The synthesis of nornidulin derivatives has been explored to evaluate the antibacterial potential of its chemical structure. Modifications such as alkylation, acylation, and arylation of nornidulin lead to regioselective production of derivatives, with some showing potent antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (Isaka et al., 2018).
Molecular Structure Analysis
Nornidulin's complex molecular structure facilitates a variety of chemical reactions, making it a candidate for bioactive compound exploration. Its structure allows for specific modifications that can enhance its biological activity, as demonstrated by the synthesis of various derivatives with increased antibacterial properties.
Chemical Reactions and Properties
Chemical reactions involving nornidulin are characterized by their regioselectivity, resulting in diverse derivatives with enhanced bioactivities. The compound's ability to undergo reactions such as alkylation, acylation, and arylation highlights its chemical versatility and potential for producing compounds with significant antibacterial activities.
Physical Properties Analysis
While the specific physical properties of nornidulin are not detailed in the available literature, the study of its derivatives suggests that modifications can significantly alter its physical characteristics, impacting solubility, stability, and bioactivity.
Chemical Properties Analysis
The chemical properties of nornidulin, including its reactivity and interactions with various chemical groups, play a crucial role in its potential as a bioactive compound. Its ability to form 8-O-substituted derivatives through regioselective reactions indicates a promising avenue for developing new antibacterial agents.
- (Isaka et al., 2018): This study provides an overview of the semisynthesis of nornidulin derivatives and their antibacterial activities, highlighting the compound's potential as a basis for developing new antibacterial agents.
Scientific Research Applications
Application 1: Antimalarial Drug Development
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Specific Scientific Field : Pharmaceutical Science, specifically Antimalarial Drug Development .
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Methods of Application or Experimental Procedures : The study involved screening for antimalarial activity against the PfMQO enzyme using target-based assays . A total of 1600 crude extracts, composed from 800 fungi and 800 actinomycetes extracts, were screened against PfMQO .
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Results or Outcomes : Nornidulin was found to inhibit the PfMQO enzyme, suggesting its potential as a novel antimalarial drug .
Application 2: Antibacterial Drug Development
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Specific Scientific Field : Pharmaceutical Science, specifically Antibacterial Drug Development .
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Methods of Application or Experimental Procedures : The study involved the semisynthesis of nidulin derivatives through alkylation, acylation, and arylation reactions of nornidulin . These reactions underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives .
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Results or Outcomes : In particular, 8-O-aryl ether derivatives displayed significant activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus .
Application 3: TMEM16A Inhibition
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Specific Scientific Field : Biochemistry, specifically TMEM16A Inhibition .
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Methods of Application or Experimental Procedures : The study suggested the use of CRISPR-Cas9-mediated genome editing or site-directed mutagenesis of TMEM16A to gain more knowledge about the mechanisms of nornidulin on TMEM16A inhibition .
Application 4: Herbicide Development
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Specific Scientific Field : Agricultural Science, specifically Herbicide Development .
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Methods of Application or Experimental Procedures : The study involved the isolation of unguinol and its derivatives from cultures of a mangrove-derived fungus Halosarpheia kandeliae BCC 16551 . The inhibitory activity of these compounds was then tested against the C4 plant enzyme pyruvate phosphate dikinase .
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Results or Outcomes : Unguinol and its derivatives were found to inhibit the C4 plant enzyme pyruvate phosphate dikinase, suggesting their potential as herbicide candidates .
Application 5: Antioxidant Development
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Specific Scientific Field : Biochemistry, specifically Antioxidant Development .
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Methods of Application or Experimental Procedures : The study involved the isolation of nidulin and aspergillusidones from Aspergillus unguis CRI-282-03 . These compounds were then tested for their radical scavenging activities .
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Results or Outcomes : Nidulin and aspergillusidones were found to have radical scavenging activities, suggesting their potential as antioxidants .
Safety And Hazards
Future Directions
Nornidulin has been identified as a novel TMEM16A inhibitor, which suppresses mucus secretion without compromising immunologic activity. Further development of nornidulin may provide a new remedy for asthma or other diseases associated with allergic mucus hypersecretion without causing opportunistic infections .
properties
IUPAC Name |
1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQDVQKKHOQZEP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017594 | |
Record name | Nornidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ustin | |
CAS RN |
33403-37-1 | |
Record name | Nornidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nornidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNIDULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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